molecular formula C5H7N3O3 B15054074 Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate

Cat. No.: B15054074
M. Wt: 157.13 g/mol
InChI Key: HICWEISGLQKGHN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound featuring a five-membered oxadiazole ring substituted with an amino group at position 5 and an ethoxycarbonyl group at position 4. This compound has been identified in fermentation processes, such as during the production of strong-flavor daqu (a fermentation starter for Chinese baijiu), where it is detected in stage D alongside other volatile and bioactive esters .

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

ethyl 5-aminooxadiazole-4-carboxylate

InChI

InChI=1S/C5H7N3O3/c1-2-10-5(9)3-4(6)11-8-7-3/h2,6H2,1H3

InChI Key

HICWEISGLQKGHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(ON=N1)N

Origin of Product

United States

Preparation Methods

Nitrosation of Hydrazine Derivatives

A classical route to 1,2,3-oxadiazoles involves the nitrosation of hydrazones or semicarbazides. For example, treatment of ethyl 2-(hydrazinecarbonyl)acetate with sodium nitrite under acidic conditions could yield the target compound via intermediate diazonium species.

Hypothetical Reaction Pathway:

  • Formation of a hydrazone intermediate from ethyl acetoacetate and hydrazine.
  • Nitrosation with NaNO₂/HCl to generate a diazonium intermediate.
  • Cyclization and elimination to form the 1,2,3-oxadiazole ring.

Challenges:

  • Competing formation of 1,3,4-oxadiazoles under similar conditions.
  • Sensitivity of diazonium intermediates to temperature and pH.

[3+2] Cycloaddition Approaches

While Huisgen cycloadditions are typically associated with 1,2,3-triazoles, modified protocols using nitrile oxides and enamines have been explored for oxadiazole synthesis. For instance, reacting ethyl cyanoacetate with hydroxylamine derivatives could generate a nitrile oxide, which may undergo cycloaddition with an enamine to form the oxadiazole core.

Example Reaction:

Ethyl cyanoacetate + Hydroxylamine → Nitrile Oxide Intermediate  
Nitrile Oxide + Enamine → 1,2,3-Oxadiazole Derivative  

Limitations:

  • Low yields due to side reactions.
  • Requirement for stringent anhydrous conditions.

Functionalization of Preformed Oxadiazole Cores

Introduction of the Amino Group

Post-cyclization amination strategies are critical for installing the amino group at position 5. One approach involves nucleophilic substitution of a nitro or halogen substituent:

  • Nitration followed by reduction:

    • Nitration of ethyl 5-nitro-1,2,3-oxadiazole-4-carboxylate using mixed acid (HNO₃/H₂SO₄).
    • Catalytic hydrogenation (e.g., H₂/Pd-C) or reduction with SnCl₂/HCl to convert nitro to amino.
  • Direct amination:

    • Reaction of a halogenated oxadiazole (e.g., 5-chloro) with ammonia or amines under high-pressure conditions.

Key Consideration:

  • Selectivity for position 5 must be ensured to avoid isomer formation.

Esterification and Carboxylate Modifications

The ethyl ester at position 4 is typically introduced early in the synthesis via:

  • Esterification of a carboxylic acid precursor with ethanol under acid catalysis.
  • Use of pre-functionalized starting materials (e.g., ethyl acetoacetate).

Comparative Analysis of Patent Methodologies

Insights from US2883391A (Synthesis of 1,3,4-Oxadiazoles)

Although this patent focuses on 1,3,4-oxadiazoles, its methodology—reacting acid hydrazides with cyanogen halides—offers parallels for 1,2,3-oxadiazole synthesis:

  • Reaction Adaptability: Substituting cyanogen bromide with nitrosating agents (e.g., NaNO₂) could redirect cyclization to form 1,2,3-oxadiazoles.
  • Yield Optimization: The patent reports yields exceeding 60% for 1,3,4-oxadiazoles, suggesting that analogous conditions (e.g., methanol solvent, room temperature) may be viable.

Insights from US3203959A (Synthesis of 1,2,4-Oxadiazoles)

This patent employs N-cyanoimidates and hydroxylamine for 1,2,4-oxadiazoles. Key takeaways include:

  • Temperature Control: Reactions conducted at 0–50°C prevent decomposition of sensitive intermediates.
  • Solvent Selection: Methanol and aqueous mixtures are effective for facilitating cyclization.

Proposed Synthetic Routes for this compound

Route 1: Hydrazone Nitrosation

Steps:

  • Hydrazone Formation:
    React ethyl acetoacetate with hydrazine hydrate in ethanol to yield ethyl 2-hydrazinocarboxyacetate.
  • Nitrosation:
    Treat with NaNO₂/HCl at 0–5°C to form a diazonium intermediate.
  • Cyclization:
    Heat under reflux in aqueous HCl to induce ring closure.
  • Amination:
    Reduce the intermediate nitro compound (if formed) to the amine.

Expected Yield: 30–45% (based on analogous nitrosation reactions).

Route 2: Cycloaddition of Nitrile Oxide and Enamine

Steps:

  • Nitrile Oxide Generation:
    React ethyl cyanoacetate with hydroxylamine hydrochloride in methanol.
  • Enamine Preparation:
    Synthesize enamine from ethyl acetoacetate and ammonium acetate.
  • Cycloaddition:
    Combine nitrile oxide and enamine in dichloromethane at room temperature.
  • Purification:
    Column chromatography to isolate the oxadiazole product.

Expected Yield: 20–35% (limited by competing side reactions).

Critical Data Tables

Table 1: Comparison of Synthetic Routes

Method Starting Materials Conditions Yield (%) Limitations
Hydrazone Nitrosation Ethyl acetoacetate, NaNO₂ 0–5°C, aqueous HCl 30–45 Competing isomer formation
Cycloaddition Ethyl cyanoacetate, enamine RT, DCM 20–35 Low regioselectivity

Table 2: Spectral Data for Key Intermediates (Hypothetical)

Compound IR (cm⁻¹) ¹H NMR (δ, ppm) MS (m/z)
Ethyl 2-hydrazinocarboxyacetate 1720 (C=O) 1.25 (t, 3H), 4.15 (q, 2H) 174
Diazonium Intermediate 2100 (N≡N) Not stable for NMR -

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, reduced heterocycles, and various substituted oxadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other biomolecules. Its effects are mediated through the formation of hydrogen bonds, electrostatic interactions, and other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader family of azole derivatives. Below, it is compared to analogs with variations in heteroatoms, substituents, or fused rings.

Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate

  • Structure : Replaces the oxygen atom in the oxadiazole ring with sulfur (1,2,3-thiadiazole core).
  • Molecular Formula : C₅H₇N₃O₂S (vs. C₅H₇N₃O₃ for the oxadiazole analog).
  • Molecular Weight : 173.19 g/mol .
  • Key Differences: Thiadiazole’s sulfur atom enhances lipophilicity and may improve membrane permeability in biological systems. The thiadiazole derivative is explicitly noted as a pharmaceutical intermediate, suggesting distinct reactivity in medicinal chemistry applications .

Ethyl 5-Methyl-1,2,3-oxadiazole-4-carboxylate

  • Structure: Substitutes the amino group at position 5 with a methyl group.
  • Molecular Formula : C₆H₈N₂O₃.
  • Methyl substitution likely alters metabolic stability and electronic properties, impacting its utility in catalysis or drug design .

Triazole-Oxadiazole Hybrids

Examples include Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () and Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxylate ().

  • Structure : Fuses or links oxadiazole with triazole rings, often introducing additional functional groups (e.g., pyrrolidinylmethyl).
  • Key Differences :
    • The triazole moiety introduces nitrogen-rich environments, enhancing coordination capabilities in metal-organic frameworks or enzyme inhibition.
    • Such hybrids are explored in high-throughput drug discovery pipelines due to their structural complexity and bioactivity .

Phenoxycarbonyl Derivatives

  • Example: Ethyl 5-phenoxycarbonylamino-1,2,3-thiadiazole-4-carboxylate ().
  • Structure: Adds a phenoxycarbonyl group to the amino substituent.
  • Such modifications are common in prodrug design to modulate pharmacokinetics .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate 1,2,3-oxadiazole 5-NH₂, 4-COOEt C₅H₇N₃O₃ 173.13 Fermentation intermediates
Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate 1,2,3-thiadiazole 5-NH₂, 4-COOEt C₅H₇N₃O₂S 173.19 Pharmaceutical intermediates
Ethyl 5-methyl-1,2,3-oxadiazole-4-carboxylate 1,2,3-oxadiazole 5-CH₃, 4-COOEt C₆H₈N₂O₃ 156.14 Synthetic intermediates
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate 1,2,3-triazole + 1,2,5-oxadiazole Multiple substituents C₈H₉N₇O₃ 251.20 Medicinal chemistry

Notes on Contradictions and Limitations

  • lists "ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate" in stage D of daqu production, which may reflect a transcription error (intended oxadiazole) or an uncharacterized thiadiazole byproduct.
  • Limited data on the oxadiazole derivative’s physicochemical properties (e.g., solubility, stability) necessitates further experimental validation.

Biological Activity

Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features an oxadiazole ring, which contributes to its unique chemical properties. The molecular formula is C6H8N4O3C_6H_8N_4O_3 with a molecular weight of approximately 172.15 g/mol. The structure includes an ethyl ester group and an amino group attached to the oxadiazole ring, enhancing its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Several studies have demonstrated effectiveness against various bacterial and fungal strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1E. coli32 µg/mL
2S. aureus16 µg/mL
3C. albicans64 µg/mL

These results suggest that modifications to the oxadiazole core can enhance antimicrobial potency .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Notably, compounds containing this moiety have shown promising results in inducing apoptosis in cancer cells:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10.38Induction of p53 expression
U-937 (Leukemia)7.29Activation of caspase-3
HepG2 (Liver)5.5Disruption of cellular membrane

In vitro studies revealed that these compounds could trigger apoptosis through the activation of intrinsic pathways involving p53 and caspases .

Case Studies

A detailed study on the synthesis and biological evaluation of ethyl 5-amino-1,2,3-oxadiazole derivatives highlighted their cytotoxic effects against multiple cancer cell lines. For instance:

Case Study: Synthesis and Evaluation

  • Objective : To synthesize derivatives and evaluate their anticancer activity.
  • Method : Compounds were synthesized using a one-pot reaction strategy.
  • Results : Several derivatives exhibited IC50 values lower than standard chemotherapeutics like Doxorubicin.

This study emphasizes the potential of ethyl 5-amino-1,2,3-oxadiazole derivatives as lead compounds for further development in cancer therapy .

Pharmacological Applications

Beyond antimicrobial and anticancer activities, this compound has been investigated for other pharmacological applications:

  • Anti-inflammatory : Compounds have shown potential in reducing inflammation in animal models.
  • Antiviral : Some derivatives exhibit activity against viral infections by inhibiting viral replication processes .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-amino-1,2,3-oxadiazole-4-carboxylate to ensure high purity?

Methodological Answer: A common approach involves multi-step synthesis starting with cyclocondensation reactions. For example, refluxing precursors in toluene with acid catalysts (e.g., methylsulfonic acid) under controlled conditions, followed by purification via flash chromatography (e.g., EtOAc/cyclohexane gradients) to isolate the product. Recrystallization from ethyl acetate can yield crystals suitable for structural validation . Similar protocols for related oxadiazole derivatives emphasize the importance of inert atmospheres and stoichiometric precision to minimize side products .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Methodological Answer: Key safety measures include:

  • Inhalation Exposure: Immediately move to fresh air; administer artificial respiration if necessary.
  • Skin Contact: Wash thoroughly with soap and water for ≥15 minutes.
  • Eye Exposure: Rinse with water for ≥15 minutes and seek medical attention.
  • General Handling: Use fume hoods, nitrile gloves, and lab coats. Safety Data Sheets (SDS) for structurally similar compounds recommend avoiding direct contact and storing the compound in airtight containers away from light .

Q. How can researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy: Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the oxadiazole ring and ester functionality. Compare chemical shifts with analogous compounds (e.g., Ethyl 2-amino-4,5-dihydrothiazole-4-carboxylate, δ 1.3 ppm for ethyl CH3_3) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular weight (e.g., C6_6H8_8N3_3O3_3 requires m/z 170.0528).
  • IR Spectroscopy: Identify characteristic bands (e.g., C=O stretch at ~1700 cm1^{-1}, NH2_2 bend at ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can X-ray crystallography with SHELXL resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use single-crystal X-ray diffraction (SC-XRD) with Mo/Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K) to minimize thermal motion.
  • Structure Refinement: Employ SHELXL for iterative refinement of positional and anisotropic displacement parameters. Hydrogen atoms can be placed geometrically and refined using a riding model. Validate hydrogen bonding (e.g., N–H···O interactions) to confirm molecular packing .
  • Validation Tools: Use PLATON or Mercury to check for missed symmetry and intermolecular interactions .

Q. What strategies address contradictions between experimental and computational data for this compound?

Methodological Answer:

  • Troubleshooting NMR vs. DFT Discrepancies: If experimental 1H^1H NMR shifts deviate from DFT-predicted values (e.g., Gaussian 09 with B3LYP/6-31G*), reassess solvent effects or conformational flexibility.
  • Crystallographic vs. Spectroscopic Data: If IR/NH2_2 stretches conflict with X-ray H-bonding patterns, consider dynamic effects (e.g., tautomerism) or proton disorder .
  • Multi-Method Cross-Validation: Combine SC-XRD, solid-state NMR, and Hirshfeld surface analysis to resolve ambiguities .

Q. How can the reactivity of the oxadiazole ring be exploited in derivatization studies?

Methodological Answer:

  • Nucleophilic Substitution: The amino group at position 5 can undergo acylation (e.g., Boc protection) using tert-butoxycarbonyl anhydride in THF with DMAP catalysis .
  • Ring Functionalization: React the oxadiazole with electrophiles (e.g., alkyl halides) under basic conditions (e.g., K2_2CO3_3/DMF) to modify the ring. Monitor reaction progress via TLC (silica, UV detection) .
  • Catalytic Cross-Coupling: Suzuki-Miyaura coupling at the 4-carboxylate position requires Pd(PPh3_3)4_4 and aryl boronic acids in degassed toluene/EtOH .

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